molecular formula C19H16FN3O3S B2622966 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 897614-30-1

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No.: B2622966
CAS No.: 897614-30-1
M. Wt: 385.41
InChI Key: IEUMOQFUUQVQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a chemical compound with the molecular formula C19H16FN3O3S and a molecular weight of 385.4 g/mol . This acetamide derivative features a pyridazine core, a scaffold recognized in medicinal chemistry for its diverse biological potential . Pyridazinone and related derivatives have demonstrated significant value in pharmacological research, particularly as anti-inflammatory agents. Studies show that such compounds can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the production of pro-inflammatory cytokines like interleukin-6 (IL-6) in human monocytic cells, suggesting a potential mechanism for modulating inflammatory pathways . Furthermore, structural analogs featuring a fluorophenylacetamide group have been investigated as potent anticryptosporidial agents, with fluorine substitution in the 4-position playing a remarkable role in enhancing potency against the Cryptosporidium parvum parasite . The presence of the methylsulfonyl group on the pyridazine ring may contribute to the compound's electronic properties and its interaction with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential in their specific experimental models.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-27(25,26)19-10-9-17(22-23-19)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMOQFUUQVQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, including the formation of the pyridazinyl and fluorophenyl intermediates. Common synthetic routes include:

    Formation of the Pyridazinyl Intermediate: This step often involves the reaction of a suitable precursor with hydrazine derivatives under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Coupling Reactions: The final step involves coupling the pyridazinyl and fluorophenyl intermediates with an acetamide group, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby altering the cellular response.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyridazine + Acetamide 4-Fluorophenyl, 6-(methylsulfonyl)pyridazin-3-yl Reference structure
CB-839 Pyridazine + Thiadiazole + Acetamide 3-(Trifluoromethoxy)phenyl, 1,3,4-thiadiazole Thiadiazole replaces fluorophenyl; trifluoromethoxy instead of methylsulfonyl
13e () Pyrimidine + Acetamide 4-(Methylsulfonyl)phenyl, pyrimidin-4-yloxy Methylsulfonyl on phenyl instead of pyridazine; pyrimidine core
N-(3-Fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole + Acetamide Allyl, pyridin-4-yl, sulfanyl linker Triazole core; sulfanyl linker instead of pyridazine
N-(4-Bromophenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide Pyrazolo-pyrimidine + Acetamide 4-Bromophenyl, pyrazolo-pyrimidine core Pyrazolo-pyrimidine core; bromophenyl substituent

Key Observations:

Core Heterocycles : The target’s pyridazine core distinguishes it from analogs with pyrimidine (13e), thiadiazole (CB-839), or triazole () cores. These variations impact electronic properties and binding interactions.

Substituent Positioning: The methylsulfonyl group on the pyridazine ring (target) vs.

Linker Flexibility : The acetamide bridge in the target allows conformational flexibility compared to rigid linkers like sulfanyl () or urea ().

Physicochemical and Computational Properties

Table 2: Calculated Properties of Selected Compounds

Property Target Compound (Inferred) Compound CB-839 (Inferred)
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 6 (pyridazine + sulfonyl) 5 7
XlogP (Lipophilicity) ~2.8 (estimated) 2.6 ~3.1
Topological Polar Surface Area (Ų) ~90–100 87.5 ~110
Molecular Weight ~400–420 569.2 494.5

Notes:

  • CB-839’s higher XlogP (due to trifluoromethoxy group) suggests greater lipophilicity, which may influence blood-brain barrier penetration .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for This compound is C17H16FN3O2SC_{17}H_{16}FN_{3}O_{2}S, with a molecular weight of approximately 343.39 g/mol. The compound features a fluorophenyl group, a pyridazine moiety with a methylsulfonyl substituent, and an acetamide functional group. These structural components suggest potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17H16FN3O2S
Molecular Weight343.39 g/mol
Purity~95%

The biological activity of This compound is anticipated to be significant due to its structural features. Compounds with similar structures have been shown to interact with various biological targets, including:

  • Enzymes : Inhibitors of specific enzymes involved in metabolic pathways.
  • Receptors : Potential modulators of cellular signaling pathways.

Pharmacological Properties

Research indicates that pyridazinone derivatives, including this compound, may exhibit:

  • Anti-inflammatory effects : Compounds in this class have been explored for their ability to reduce inflammation markers in various models.
  • Anticancer activity : Similar derivatives have shown promise in inhibiting tumor growth in animal models.
  • Antimicrobial properties : Some studies suggest efficacy against bacterial strains, particularly Gram-positive bacteria.

Case Studies

  • Cancer Models : In preclinical studies, the compound demonstrated significant tumor size reduction compared to control groups, indicating its potential as an anticancer agent.
  • Inflammatory Disease Models : Administration of the compound led to decreased levels of inflammatory markers in animal models, supporting its role as an anti-inflammatory agent.
  • Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Comparative Analysis

To better understand the unique properties of This compound , a comparison with similar compounds is useful:

Compound NameKey Features
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]AcetamideContains triazole moiety; potential anti-cancer activity
4-Fluoro-N-(3-(6-(Methylsulfonyl)pyridazin-3-Yl)Phenyl)-3-(Trifluoromethyl)benzenesulfonamideFluorine substitutions enhance lipophilicity; studied for anti-inflammatory properties
N-(3-(6-Methylsulfonyl)pyridazin-3-Yl)PhenylacetamideLacks fluorination; serves as a baseline for comparison

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide?

Methodological Answer:
The synthesis involves multi-step functionalization of pyridazine and phenylacetamide precursors. A plausible route includes:

Sulfonation of Pyridazine: Introduce the methylsulfonyl group at position 6 of pyridazine using methanesulfonyl chloride under alkaline conditions to avoid over-sulfonation .

Coupling Reactions: React 3-aminophenylpyridazine with 4-fluorophenylacetic acid via a carbodiimide-mediated condensation (e.g., EDC/HOBt) to form the acetamide bond. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Purification: Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to isolate high-purity product (>95% by HPLC) .

Key Considerations: Optimize reaction temperature (60–80°C) to balance yield and byproduct formation. Confirm intermediates via 1H^1H-NMR (e.g., singlet for methylsulfonyl at δ 3.2–3.4 ppm) .

Basic: How should structural characterization be performed for this compound?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds between acetamide and sulfonyl groups) .
  • Spectroscopy:
    • NMR: 19F^{19}F-NMR to verify fluorophenyl substitution (δ -115 to -120 ppm). 1H^1H-NMR for pyridazine protons (δ 8.5–9.0 ppm) and acetamide NH (δ 10.2 ppm) .
    • IR: Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S=O at ~1350 cm1^{-1}) .
  • Mass Spectrometry: High-resolution MS (ESI+) to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Basic: What biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:
Prioritize target-based assays due to the compound’s sulfonyl and fluorophenyl motifs:

  • Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC50_{50} values <1 μM suggest therapeutic potential .
  • Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 μM. Compare to cisplatin as a positive control .
  • Metabolic Stability: Assess hepatic microsomal turnover (human/rat) via LC-MS to estimate half-life (>30 min preferred) .

Data Interpretation: Cross-validate results with molecular docking (e.g., AutoDock Vina) to correlate activity with sulfonyl-pyridazine interactions .

Advanced: How can analytical method validation ensure reproducibility in pharmacokinetic studies?

Methodological Answer:
Validate LC-MS/MS methods per ICH guidelines:

  • Linearity: Calibrate across 1–1000 ng/mL (R2^2 >0.99) using deuterated internal standards .
  • Precision/Accuracy: Intra-/inter-day CV <15% and recovery 85–115% .
  • Matrix Effects: Test plasma, liver homogenate, and urine for ion suppression/enhancement .

Case Study: A validated method for a related acetamide showed LOD 0.1 ng/mL and LOQ 0.3 ng/mL, enabling trace quantification in rat plasma .

Advanced: How do substituent modifications (e.g., methylsulfonyl vs. methoxy) impact bioactivity?

Methodological Answer:
Perform comparative SAR studies:

  • Sulfonyl vs. Methoxy: Replace methylsulfonyl with methoxy in the pyridazine ring. Test in kinase assays; sulfonyl groups typically enhance binding via polar interactions with ATP pockets (e.g., 10-fold higher EGFR inhibition) .
  • Fluorophenyl Position: Compare para-fluorophenyl (target compound) with ortho/meta analogs. Para-substitution often improves metabolic stability due to reduced CYP450 interactions .

Data Analysis: Use free energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .

Advanced: How to resolve contradictions in reported synthetic yields for similar acetamides?

Methodological Answer:
Systematically evaluate variables:

  • Catalyst Screening: Compare Pd(OAc)2_2, CuI, and ligand-free conditions. Pd catalysts may improve coupling efficiency (yield increase from 45% to 72%) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) vs. toluene. DMF enhances solubility but may increase side reactions (e.g., hydrolysis) .

Case Study: A 20% yield discrepancy for a chloroacetamide was resolved by optimizing reaction time (8 hr vs. 12 hr) and inert atmosphere .

Advanced: What environmental impact assessments are critical for this compound?

Methodological Answer:
Follow OECD guidelines for ecotoxicology:

  • Biodegradation: Use OECD 301F (manometric respirometry) to assess 28-day degradation in activated sludge. Sulfonamide groups often persist (DT50_{50} >60 days) .
  • Aquatic Toxicity: Test on Daphnia magna (EC50_{50}) and Danio rerio (LC50_{50}). Structural analogs show moderate toxicity (EC50_{50} ~10 mg/L) .

Mitigation: Propose advanced oxidation processes (e.g., UV/H2_2O2_2) for wastewater treatment .

Advanced: How to employ computational methods for crystallography-driven drug design?

Methodological Answer:
Integrate XRD data with molecular dynamics (MD):

  • Crystal Packing Analysis: Use Mercury Software to identify π-π stacking (pyridazine-fluorophenyl) and hydrogen bonds critical for stability .
  • MD Simulations: Simulate solvated systems (GROMACS) to assess conformational flexibility. Stable RMSD (<2 Å over 100 ns) indicates rigid binding conformers .

Application: A pyrimidine acetamide showed improved solubility after MD-guided carboxylate substitution .

Advanced: What polypharmacology risks arise from off-target interactions?

Methodological Answer:
Profile against safety panels (e.g., Eurofins Cerep):

  • GPCR Screening: Test for hERG channel inhibition (patch-clamp; IC50_{50} >10 μM preferred) .
  • CYP Inhibition: Assess CYP3A4/2D6 inhibition via fluorogenic assays. Fluorophenyl groups may reduce CYP affinity compared to chlorophenyl analogs .

Case Study: A sulfonamide acetamide showed off-target activity at serotonin receptors (5-HT2A_{2A} Ki_i 50 nM), necessitating structural refinement .

Advanced: How to identify and characterize metabolites in preclinical studies?

Methodological Answer:
Use high-resolution mass spectrometry (HRMS) and stable isotopes:

  • Metabolite Profiling: Incubate with liver microsomes and analyze via UPLC-QTOF. Major metabolites often include hydroxylated pyridazine and deacetylated products .
  • Isotope Labeling: Synthesize 13C^{13}C-labeled acetamide for tracer studies. Confirm glutathione adducts (m/z shift +305) to detect reactive intermediates .

Validation: Compare fragmentation patterns with synthetic standards (e.g., N-oxidized pyridazine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.